Cas no 2680738-84-3 (benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate)

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7050867
- benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate
- 2680738-84-3
-
- インチ: 1S/C15H19NO3/c1-2-9-16(14-8-10-18-12-14)15(17)19-11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2
- InChIKey: GSZFGMIBFQDAON-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)N(C(=O)OCC1C=CC=CC=1)CC=C
計算された属性
- せいみつぶんしりょう: 261.13649347g/mol
- どういたいしつりょう: 261.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7050867-1.0g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-12 | |
Enamine | EN300-7050867-0.5g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-12 | |
Enamine | EN300-7050867-0.05g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-12 | |
Enamine | EN300-7050867-0.25g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-12 | |
Enamine | EN300-7050867-2.5g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-12 | |
Enamine | EN300-7050867-0.1g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-12 | |
Enamine | EN300-7050867-10.0g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-12 | |
Enamine | EN300-7050867-5.0g |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |
2680738-84-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-12 |
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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9. Back matter
benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate (CAS: 2680738-84-3)
The compound benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate (CAS: 2680738-84-3) has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead compound for drug development.
Recent studies have demonstrated that this carbamate derivative exhibits significant inhibitory activity against several key enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate showed selective inhibition of COX-2 with an IC50 of 2.3 μM, while maintaining minimal activity against COX-1, suggesting potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.
The synthetic route for this compound has been optimized in recent work, with researchers at the University of Tokyo developing a more efficient three-step synthesis starting from commercially available 3-hydroxytetrahydrofuran. The improved method, published in Organic Process Research & Development, achieves an overall yield of 68% with excellent purity (>99%), making larger-scale production feasible for further pharmacological evaluation.
Structural-activity relationship (SAR) studies have revealed that both the oxolane (tetrahydrofuran) ring and the N-allyl group are crucial for maintaining biological activity. Molecular docking simulations suggest that the compound binds to target enzymes through a combination of hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the benzyl and allyl groups. These findings were presented at the 2023 American Chemical Society National Meeting.
Preliminary in vivo studies in rodent models have shown promising results, with the compound demonstrating good oral bioavailability (F = 62%) and a favorable pharmacokinetic profile (t1/2 = 4.2 hours). Notably, the metabolite profile indicates that the carbamate linkage remains intact during first-pass metabolism, which is significant for maintaining therapeutic activity.
Current research directions include exploring derivatives with modified substituents on the benzyl ring to enhance potency and selectivity, as well as investigating potential applications beyond inflammation, particularly in neurological disorders where similar carbamate structures have shown activity. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with Phase I clinical trials anticipated within the next 2-3 years.
While the compound shows significant promise, challenges remain in optimizing its physicochemical properties, particularly solubility, and further understanding its off-target effects. Ongoing toxicology studies will be crucial for determining its safety profile before advancing to clinical development.
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